N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a (5Z)-4-ethoxy-3-methoxybenzylidene group at position 5 and a 4-hydroxybenzamide moiety at position 2. The Z-configuration of the benzylidene group is critical for maintaining structural stability and biological activity.
Properties
Molecular Formula |
C20H18N2O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)22(20(28)29-17)21-18(24)13-5-7-14(23)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11- |
InChI Key |
OKBJEYWLJIHFOX-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with 4-hydroxybenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide may interact with enzymes or receptors involved in critical biological pathways, making it a candidate for therapeutic development. Some specific areas of interest include:
1. Anticancer Activity:
- The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies suggest that it may target specific signaling pathways involved in cancer progression.
2. Antimicrobial Properties:
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
3. Enzyme Inhibition:
- The compound may inhibit enzymes related to fatty acid metabolism and other critical metabolic pathways, which could have implications for metabolic diseases.
Synthesis and Production
The synthesis of this compound typically involves the use of solvents such as ethanol or methanol and catalysts like sodium acetate. Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are employed to achieve high purity.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are believed to play crucial roles in its biological activity. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent significantly impacts physicochemical and biological properties. Key comparisons include:
- Electron-Donating vs.
- Aromatic vs. Heterocyclic Benzylidene : Indole-based substituents (e.g., Compound 5d ) enhance antimicrobial activity but may reduce synthetic yields due to steric complexity.
Amide Substituent Variations
The amide group modulates solubility and target interactions:
- 4-Hydroxybenzamide (Target Compound): The hydroxyl group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., tyrosine kinase or bacterial targets) .
- Chlorobenzamide ( ): Increases hydrophobicity, which may improve blood-brain barrier penetration but limit aqueous solubility.
Key Research Findings and Implications
Amide Group Importance : The 4-hydroxybenzamide moiety enhances target engagement via hydrogen bonding, a feature shared with antimicrobial lead compounds like 5d .
Synthetic Challenges : Lower yields in nitro-substituted analogs (e.g., 53% for Compound 12 ) highlight the need for optimized reaction conditions for electron-deficient benzylidenes.
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide is a complex organic compound that belongs to the thiazolidinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 415.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | UBAKXTUFWHRBGH-WJDWOHSUSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazolidinone core is known for inhibiting specific enzymes by binding to their active sites, while the benzamide moiety enhances binding affinity. This dual interaction can disrupt critical biological pathways, leading to its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against several cancer cell lines:
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through both extrinsic and intrinsic signaling pathways. The compound's ability to inhibit cell proliferation has been linked to its structural features, which facilitate interactions with cellular targets involved in cell cycle regulation.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Mycobacterium tuberculosis | 8 |
These findings suggest that the compound's thiazolidinone structure contributes to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines when cells are treated with the compound, implying a potential role in managing inflammatory diseases.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines, with particular efficacy noted in MCF7 cells .
- Antimicrobial Efficacy Study : Research conducted by Ahmed et al. indicated that derivatives of thiazolidinones exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the benzamide moiety could enhance efficacy .
- Inflammation Model Study : In a model of acute inflammation, treatment with this compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes. A common approach involves refluxing 4-hydroxybenzamide derivatives with 4-ethoxy-3-methoxybenzaldehyde in a solvent system (e.g., acetic acid/DMF) using sodium acetate as a catalyst. Reaction conditions such as reflux time (2–7 hours), stoichiometric ratios (1:1 to 1:1.2), and solvent polarity significantly impact yield (70–92%) and purity . Post-synthesis, recrystallization from DMF-ethanol mixtures improves purity.
Advanced: How can researchers optimize Z-isomer selectivity during synthesis of the benzylidene-thiazolidinone core?
Methodological Answer:
Z-isomer selectivity is influenced by steric and electronic factors. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time, minimizing isomerization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring Z-configuration .
- Catalytic additives : Use of acetic acid enhances protonation of intermediates, directing stereochemistry .
Characterization via NOESY NMR or X-ray crystallography confirms stereochemical integrity .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm benzylidene proton (δ 7.8–8.2 ppm) and thioxo group (C=S, δ 180–190 ppm) .
- IR spectroscopy : Validate thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced: How to address discrepancies in reported biological activity data for thiazolidinone derivatives?
Methodological Answer:
- Assay standardization : Use common positive controls (e.g., ascorbic acid for antioxidant assays) to normalize results .
- Purity validation : Re-test compounds with ≥95% purity (via HPLC) to exclude impurities affecting activity .
- Cell line variability : Compare activity across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
Advanced: What computational strategies predict binding affinity to targets like PPAR-γ?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Dock the compound into PPAR-γ’s ligand-binding domain (PDB: 2PRG) to estimate binding energy .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with activity .
Basic: What methodologies evaluate antioxidant potential in cellular models?
Methodological Answer:
- DPPH/ABTS assays : Measure radical scavenging (IC50 values) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in H2O2-stressed cells .
- Nrf2 pathway analysis : Quantify antioxidant gene expression (e.g., SOD, CAT) via qPCR .
Advanced: How to scale up synthesis without compromising stereochemistry?
Methodological Answer:
- Batch reactor optimization : Maintain consistent heating/cooling rates during reflux .
- Catalyst loading : Adjust sodium acetate stoichiometry (1.2–1.5 eq) to compensate for diffusion limitations .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
Advanced: Strategies to resolve low yields in cyclocondensation steps?
Methodological Answer:
- Alternative catalysts : Replace sodium acetate with p-TsOH to accelerate imine formation .
- Solvent screening : Test DMSO or THF for improved solubility of intermediates .
- Microwave irradiation : Reduce reaction time from 7 hours to 30 minutes .
Advanced: How do structural modifications influence pharmacokinetics?
Methodological Answer:
- LogP measurements : Replace ethoxy with trifluoromethyl to enhance lipophilicity (logP ↑ 0.5–1.0) .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
- Plasma protein binding : Evaluate via equilibrium dialysis to predict bioavailability .
Basic: What in vitro models assess cytotoxicity and selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
